2(3H)-Benzoxazolone, 5,7-dimethyl-
Overview
Description
2(3H)-Benzoxazolone, 5,7-dimethyl- is a heterocyclic aromatic organic compound belonging to the benzoxazolone family. This compound features a fused benzene and oxazolone ring system with two methyl groups at the 5 and 7 positions. Benzoxazolones are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclodehydration of 2-amino-5,7-dimethylbenzene-1,3-diol with acetic anhydride.
Modern Methods: Advances in synthetic chemistry have introduced more efficient routes, such as the use of microwave-assisted synthesis, which reduces reaction times and improves yields.
Industrial Production Methods: Industrial production typically involves large-scale reactions under controlled conditions to ensure purity and consistency. The choice of synthetic route depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: Oxidation reactions can convert the compound into various oxidized derivatives, often involving reagents like hydrogen peroxide or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to produce reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazolone ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., Br2, Cl2), nucleophiles (e.g., NH3, ROH)
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives
Reduction Products: Reduced benzoxazolones with different functional groups
Substitution Products: Halogenated or alkylated derivatives
Scientific Research Applications
2(3H)-Benzoxazolone, 5,7-dimethyl- has found applications in several scientific fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
2(3H)-Benzoxazolone, 5,7-dimethyl- is compared to other similar compounds such as 2(3H)-benzoxazolone, 4,6-dimethyl-, and 2(3H)-benzoxazolone, 3,5-dimethyl-. These compounds share structural similarities but differ in the positions of their methyl groups, leading to variations in their chemical properties and biological activities.
Comparison with Similar Compounds
2(3H)-Benzoxazolone, 4,6-dimethyl-
2(3H)-Benzoxazolone, 3,5-dimethyl-
2(3H)-Benzoxazolone, 4-methyl-
2(3H)-Benzoxazolone, 6-methyl-
This compound's unique structure and properties make it a valuable subject of study in various scientific and industrial applications.
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Properties
IUPAC Name |
5,7-dimethyl-3H-1,3-benzoxazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-5-3-6(2)8-7(4-5)10-9(11)12-8/h3-4H,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNKQSAUICUXLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)O2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519271 | |
Record name | 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89227-90-7 | |
Record name | 5,7-Dimethyl-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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